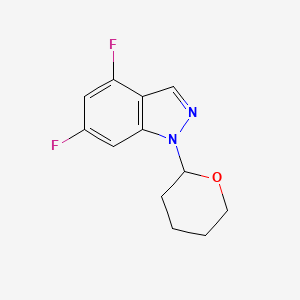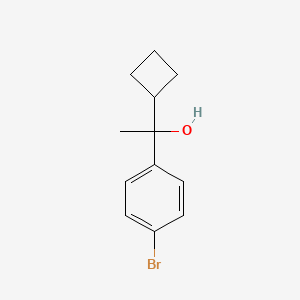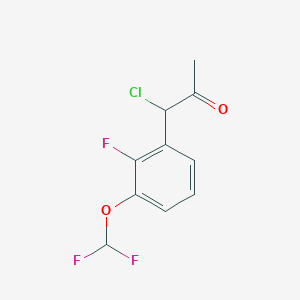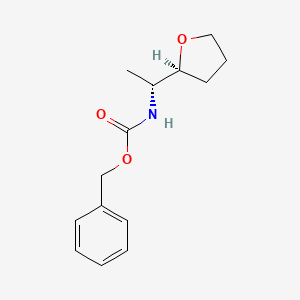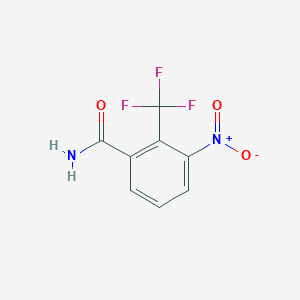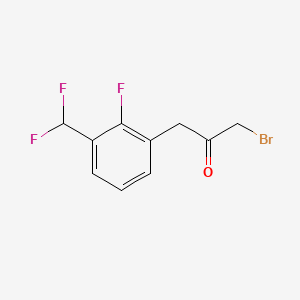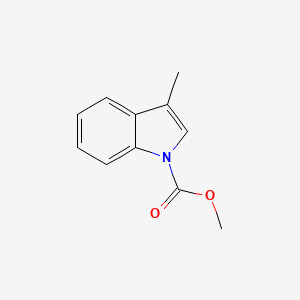
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the preparation of 4-amino-2-trifluoromethyl benzonitrile, which can be synthesized from m-trifluoromethyl fluorobenzene through positioning bromination, cyano group replacement, and aminolysis substitution . The intermediate is then subjected to further reactions to introduce the chloropropanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of readily available reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, cuprous cyanide, and liquid ammonia is common in the preparation process . The process is designed to minimize the use of strong acids and hazardous materials, making it more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropropanone groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.
作用機序
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
4-Amino-2-trifluoromethyl benzonitrile: A precursor in the synthesis of the target compound.
9,9-bis(4-(4-amino-2-trifluoromethylphenoxy)phenyl)fluorene: Another fluorinated compound with similar structural features.
Uniqueness
1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C10H9ClF3NO |
|---|---|
分子量 |
251.63 g/mol |
IUPAC名 |
1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3 |
InChIキー |
FJWMCTRNVJLDTI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


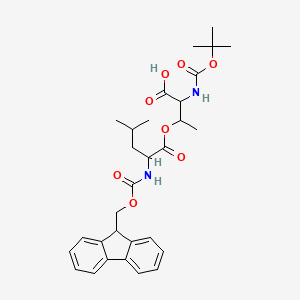

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
